molecular formula C19H24N2O4S B258143 1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine

1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine

Cat. No. B258143
M. Wt: 376.5 g/mol
InChI Key: CAXSNKMSODPZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine, also known as BSBP, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. BSBP belongs to the class of piperazine derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine is not fully understood. However, studies have suggested that this compound may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound may also inhibit the replication of viruses by interfering with viral entry, fusion, and replication. The antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can decrease the expression of various proteins involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and cyclins. This compound has also been shown to decrease the expression of viral proteins involved in viral replication. In animal studies, this compound has been shown to inhibit tumor growth and improve survival rates in mice with breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of 1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine is its broad-spectrum activity against cancer cells, viruses, and bacteria. This compound also has low toxicity and is well-tolerated in animal studies. However, this compound has several limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well-understood. Additionally, this compound has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to optimize the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the efficacy of this compound in animal models of viral and bacterial infections. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of cancer, viral infections, and bacterial infections.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in drug development. This compound exhibits broad-spectrum activity against cancer cells, viruses, and bacteria and has low toxicity in animal studies. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine involves the reaction of 2,4-dimethoxybenzylamine with 1-benzenesulfonyl-piperazine in the presence of a catalyst. The resulting product is a white crystalline powder that has a melting point of 140-142°C.

Scientific Research Applications

1-Benzenesulfonyl-4-(2,4-dimethoxy-benzyl)-piperazine has been studied extensively for its potential applications in drug development. Several studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). This compound has also been studied for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O4S/c1-24-17-9-8-16(19(14-17)25-2)15-20-10-12-21(13-11-20)26(22,23)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3

InChI Key

CAXSNKMSODPZEI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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